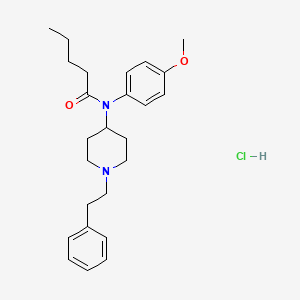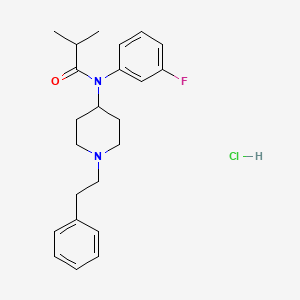
Meta-fibf HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meta-fluoroisobutyryl fentanyl hydrochloride is a synthetic opioid that belongs to the class of fentanyl analogs. It is known for its potent analgesic properties and is primarily used in research and forensic applications. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and lack of accepted medical use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of meta-fluoroisobutyryl fentanyl hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the formation of a piperidinyl intermediate. This involves the reaction of 4-piperidone with aniline derivatives in the presence of reducing agents like sodium triacetoxyborohydride.
Fluorination: The next step involves the introduction of a fluorine atom to the phenyl ring. This is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Isobutyrylation: The final step involves the acylation of the piperidinyl intermediate with isobutyryl chloride to form the desired product.
Industrial Production Methods
Industrial production of meta-fluoroisobutyryl fentanyl hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
化学反应分析
Types of Reactions
Meta-fluoroisobutyryl fentanyl hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Meta-fluoroisobutyryl fentanyl hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Forensic Science: Used in forensic toxicology to detect and quantify fentanyl analogs in biological samples.
作用机制
Meta-fluoroisobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic AMP. This results in the inhibition of neurotransmitter release and produces analgesic effects. The compound’s high affinity for mu-opioid receptors contributes to its potent analgesic properties .
相似化合物的比较
Similar Compounds
Meta-fluorobutyryl fentanyl hydrochloride: Similar in structure but differs in the acyl group attached to the piperidine ring.
4-fluoroisobutyrylfentanyl: Another fentanyl analog with similar pharmacological properties.
Uniqueness
Meta-fluoroisobutyryl fentanyl hydrochloride is unique due to its specific fluorine substitution on the phenyl ring and the isobutyryl group attached to the piperidine ring. These structural modifications contribute to its distinct pharmacological profile and potency compared to other fentanyl analogs .
属性
CAS 编号 |
2306827-89-2 |
|---|---|
分子式 |
C23H30ClFN2O |
分子量 |
404.9 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(22-10-6-9-20(24)17-22)21-12-15-25(16-13-21)14-11-19-7-4-3-5-8-19;/h3-10,17-18,21H,11-16H2,1-2H3;1H |
InChI 键 |
KSRLPQHVPKUNSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12350108.png)
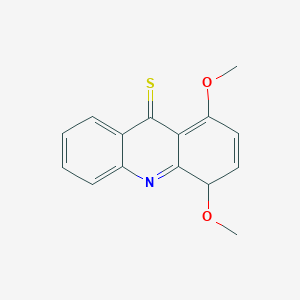


![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350119.png)

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B12350137.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12350138.png)
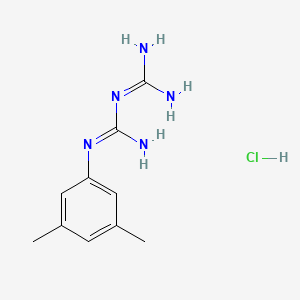

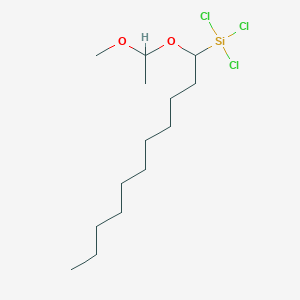
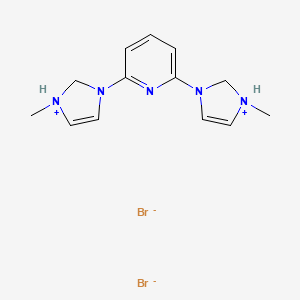
![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)
